FGFR1-3 Biochemical Potency: Infigratinib vs. Pemigatinib, Erdafitinib, Derazantinib, Futibatinib
In cell-free enzymatic assays, infigratinib exhibits sub-nanomolar potency against FGFR1 (0.9 nM) and FGFR3 (1.0 nM), and low nanomolar potency against FGFR2 (1.4 nM) [1]. In direct comparison across multiple studies, infigratinib's FGFR1 IC50 (0.9 nM) is comparable to pemigatinib (0.4 nM) but notably more potent than erdafitinib (1.2 nM), derazantinib (4.5 nM), futibatinib (3.9 nM), rogaratinib (11.2 nM), and Debio 1347 (9.3 nM) [2]. Against FGFR2, infigratinib (1.4 nM) shows similar potency to futibatinib (1.3 nM) and is superior to erdafitinib (2.5 nM) and Debio 1347 (7.6 nM) [2]. For FGFR3, infigratinib (0.9-1.0 nM) demonstrates superior potency compared to pemigatinib (1.2 nM), futibatinib (1.6 nM), erdafitinib (3 nM), derazantinib (4.5 nM), rogaratinib (19 nM), and Debio 1347 (22 nM) [2].
| Evidence Dimension | IC50 (nM) - Biochemical inhibitory potency |
|---|---|
| Target Compound Data | FGFR1=0.9 nM, FGFR2=1.4 nM, FGFR3=1.0 nM, FGFR4=60 nM |
| Comparator Or Baseline | Pemigatinib: FGFR1=0.4, FGFR2=0.5, FGFR3=1.2, FGFR4=30; Erdafitinib: FGFR1=1.2, FGFR2=2.5, FGFR3=3, FGFR4=5.7; Derazantinib: FGFR1=4.5, FGFR2=1.8, FGFR3=4.5, FGFR4=34; Futibatinib: FGFR1=3.9, FGFR2=1.3, FGFR3=1.6, FGFR4=8.3 |
| Quantified Difference | Infigratinib vs. Derazantinib: 5-fold more potent at FGFR1 (0.9 vs. 4.5 nM); Infigratinib vs. Erdafitinib: 3-fold more potent at FGFR3 (1.0 vs. 3 nM) |
| Conditions | Cell-free enzymatic assay; recombinant FGFR kinase domains |
Why This Matters
The superior potency at FGFR1 and FGFR3 distinguishes infigratinib from pan-FGFR and irreversible alternatives, enabling lower effective concentrations in FGFR3-driven models and reducing off-target kinase engagement.
- [1] Guagnano V, et al. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. J Med Chem. 2011;54(20):7066-7083. View Source
- [2] Kommalapati A, et al. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers. 2021;13(12):2968. Table 2. View Source
